molecular formula C10H20O2 B13575827 2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-ol

2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-ol

Cat. No.: B13575827
M. Wt: 172.26 g/mol
InChI Key: CLSJGDJBSFYXQB-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol is a branched aliphatic alcohol containing a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position. The compound features a hydroxyl group (-OH) at the terminal carbon of the butan-1-ol chain and a methyl group at the adjacent carbon. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxyl group and enhanced steric bulk from the tetrahydropyran ring.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yl)butan-1-ol

InChI

InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3

InChI Key

CLSJGDJBSFYXQB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCOCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reduction of tetrahydropyran-4-carboxylic acid esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol with structurally related compounds, focusing on molecular features, synthesis pathways, and physicochemical properties.

Structural Analog: Tetrahydro-2-isobutyl-4-methylpyran-4-ol (CAS 63500-71-0)

This isomer shares the tetrahydropyran core but differs in substituent positions and branching:

  • Functional Groups : Both compounds contain a hydroxyl group and methyl substituents. However, the isomer features a 4-methylpyran-4-ol structure, whereas the target compound has a 4-(tetrahydro-2H-pyran-4-yl)butan-1-ol backbone.
  • Synthesis : The isomer is synthesized via acid-catalyzed cyclization of diols or ketones, as seen in analogous tetrahydrofuran derivatives (e.g., Scheme 23 in , where similar cyclization reactions yield 85% product under optimized conditions) .
  • No direct hazard data exists for the target compound, but its structural similarity suggests comparable handling precautions .

Functional Group Comparison: 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

  • Key Differences: Compound 8b () contains a fused pyrano-pyranone system with a methoxybenzoyl group, imparting strong electron-withdrawing properties and aromaticity. In contrast, the target compound lacks conjugated systems, resulting in lower polarity and reduced UV absorption.
  • Spectroscopic Data :
    • IR : Compound 8b shows ν 1704 cm⁻¹ (C=O stretch), absent in the target alcohol .
    • MS : The target compound’s molecular ion peak (if analyzed) would likely differ from 8b’s base peak at m/z 165 (C10H9O2+) .

Benzimidazole Derivatives ()

The target compound’s tetrahydropyran ring may offer similar conformational rigidity but lacks the aromatic nitrogen atoms critical for hydrogen bonding in benzimidazoles .

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